Pindolol-d7

Stable Isotope Labeling LC-MS/MS Internal Standard

Quantifying pindolol in complex biological matrices without a matched internal standard leads to ion suppression variability and fails regulatory validation. Pindolol-d7 resolves this as a stable isotope-labeled internal standard that co-elutes with the analyte yet differentiates by a +7 Da mass shift. - Ensures method accuracy (CV < 15%, bias within ±15%) for bioequivalence trials and TDM. - Isotopic purity ≥98 atom % D; corrects for extraction variability and matrix effects. - Available in research-scale quantities with reliable global supply.

Molecular Formula C14H20N2O2
Molecular Weight 255.36 g/mol
CAS No. 1185031-19-9
Cat. No. B564633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePindolol-d7
CAS1185031-19-9
Synonyms1-(1H-Indol-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol;  (+/-)-4-[2-Hydroxy-3-(isopropylamino)propoxy]indole;  Apo-pindol;  Betapindol;  Decreten;  Pectobloc;  Prinodolol; 
Molecular FormulaC14H20N2O2
Molecular Weight255.36 g/mol
Structural Identifiers
InChIInChI=1S/C14H20N2O2/c1-10(2)16-8-11(17)9-18-14-5-3-4-13-12(14)6-7-15-13/h3-7,10-11,15-17H,8-9H2,1-2H3/i1D3,2D3,10D
InChIKeyJZQKKSLKJUAGIC-SVMCCORHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pindolol-d7 Overview: Deuterated Internal Standard


Pindolol-d7 (LB‑46‑d7) is a stable, isotopically enriched form of the non‑selective β‑adrenergic antagonist pindolol, wherein seven hydrogens in the isopropylamino side chain have been replaced by deuterium (2H) . The compound is distinguished by its seven‑Dalton mass increment, which ensures near‑perfect chromatographic co‑elution with unlabeled pindolol while enabling unequivocal mass spectrometric differentiation . Pindolol‑d7 is primarily procured as an internal standard (IS) for the accurate and precise quantification of pindolol in complex biological matrices by liquid chromatography–tandem mass spectrometry (LC‑MS/MS) . Its utility is anchored in the need for validated, matrix‑matched calibration that corrects for ion suppression and extraction variability, a function that cannot be reliably performed by non‑deuterated, structurally distinct, or 13C‑labeled analogues .

Workflow LC-MS/MS quantification of pindolol in complex research matrices
Selection Deuterated internal standard (+7 Da mass shift) for analyte-ISTD differentiation
Context Supports matrix-matched calibration to correct for ion suppression and extraction variability

Why Pindolol-d7 Is Irreplaceable in Bioanalysis


Analytical methods that attempt to substitute Pindolol‑d7 with unlabeled pindolol, or a structurally dissimilar internal standard, fail to meet regulatory guidelines for bioanalytical method validation because they cannot compensate for matrix effects and extraction variability that are unique to each analyte and biological sample [1][2]. Unlabeled pindolol is indistinguishable from endogenous analyte by mass spectrometry and thus cannot serve as an internal standard. Other deuterated beta‑blockers (e.g., propranolol‑d7) exhibit divergent retention times and ionization efficiencies, leading to inaccurate quantification [3]. Even 13C‑ or 15N‑labeled pindolol, while viable, are less widely available and more costly to synthesize at high isotopic purity, making Pindolol‑d7 the pragmatic, fit‑for‑purpose choice for most LC‑MS/MS pindolol assays [3].

01
Unlabeled analog mismatch
Unlabeled pindolol is indistinguishable from endogenous analyte by mass spectrometry, preventing reliable calibration in biological samples.
02
Different deuterated beta-blocker
Other labeled beta-blockers (e.g., propranolol-d7) exhibit divergent retention times and ionization efficiencies, leading to inaccurate quantification.
03
Alternative isotope label
13C- or 15N-labeled pindolol may offer similar performance but are less widely available and more costly to synthesize at high isotopic purity.

Key Performance Evidence for Pindolol-d7


Superior Mass Shift and Isotopic Purity

Pindolol‑d7 is labeled with seven deuterium atoms on the isopropyl group, providing a nominal mass increase of +7 Da relative to unlabeled pindolol . This mass shift is sufficient to fully resolve the [M+H]⁺ ions of the analyte and internal standard, eliminating isotopic cross‑talk and ensuring accurate peak integration [1]. The isotopic purity is specified as ≥99 atom % ²H, which minimizes the presence of unlabeled pindolol (<1%) that could otherwise contribute to the analyte signal and bias quantification at low concentrations .

Mass shift & purity
Reported
+7 Da, ≥99 atom % ²H
Supports accurate analyte-ISTD peak integration context
ESI+ mode; m/z 248 → 255; source-specific review
Stable Isotope Labeling LC-MS/MS Internal Standard

Equivalent Extraction Recovery and Ionization Efficiency

The seven‑fold deuterium substitution in Pindolol‑d7 does not measurably alter its lipophilicity (LogP 2.3) or its behavior during protein precipitation, liquid‑liquid extraction, or solid‑phase extraction [1]. Consequently, Pindolol‑d7 and unlabeled pindolol exhibit identical extraction recovery and co‑elute under reversed‑phase HPLC conditions [1]. This ensures that any variability in sample preparation or ionization efficiency is experienced equally by both species, allowing the internal standard to precisely correct for analytical variation [2].

Matrix effect correction
Class-level
Normalized matrix factor = 1.00 ± 0.05
Reported equivalent extraction recovery and ionization efficiency
Human plasma; protein precipitation context
Matrix Effect Ion Suppression Extraction Recovery

Pindolol Enantiomer Quantification

Pindolol‑d7 has been successfully applied as an internal standard in a fully validated, column‑switching LC‑MS/MS method for the direct determination of pindolol enantiomers in human serum [1]. In this method, Pindolol‑d7 co‑eluted with racemic pindolol and provided a stable, interference‑free response that enabled precise and accurate quantification over a concentration range of 0.5–100 ng/mL for each enantiomer [1]. The use of Pindolol‑d7 was essential for meeting the acceptance criteria for intra‑ and inter‑assay precision (CV < 15%) and accuracy (bias within ±15%) stipulated by regulatory guidelines [1].

Enantiomer quantification
Head-to-head
CV
Supports method precision and accuracy for chiral LC-MS/MS
Human serum; 0.5–100 ng/mL range; column-switching method
Physicochemical spec
Supporting evidence
≥98% purity; mp 160-162°C
Supports stock solution preparation and preliminary identity check
Soluble in DMSO, methanol; per Certificate of Analysis
Chiral Separation Enantioselective Analysis Pharmacokinetics

Defined Physical Form and Purity

Pindolol‑d7 is supplied as a well‑characterized off‑white solid with a specified purity of ≥98% . The compound’s melting point is reported as 160–162°C, providing a simple identity check prior to use . Its solubility profile—soluble in DMSO and methanol, slightly soluble in water—is consistent with pindolol and allows for straightforward preparation of stock and working solutions at concentrations suitable for spiking into biological matrices .

Physicochemical spec
Supporting evidence
≥98% purity; mp 160-162°C
Supports stock solution preparation and preliminary identity check
Soluble in DMSO, methanol; per Certificate of Analysis
Reference Standard Method Validation Quality Control

Pindolol-d7 Research and Industrial Applications


Pindolol Pharmacokinetic & Bioequivalence Studies

Pindolol‑d7 is the internal standard of choice for quantifying pindolol in human plasma or serum during pharmacokinetic studies. Its use ensures that the analytical method meets the rigorous precision and accuracy criteria (e.g., CV < 15%, bias within ±15%) mandated by regulatory agencies for bioequivalence trials [1]. The deuterated internal standard corrects for matrix effects and extraction variability, which is particularly important when analyzing samples from diverse patient populations [2].

Therapeutic Drug Monitoring and Toxicology Screening

In clinical laboratories performing TDM or toxicology screening for pindolol, Pindolol‑d7 enables the development of robust LC‑MS/MS methods that are less susceptible to ion suppression from co‑eluting endogenous compounds and concomitant medications [1]. The high isotopic purity and well‑defined mass shift provide a stable and reliable internal standard response, essential for generating accurate and defensible patient results [2].

Pindolol Method Validation for Novel Matrices

Pindolol‑d7 serves as a critical reagent for developing and validating bioanalytical methods for pindolol in non‑traditional matrices, such as dried blood spots, cerebrospinal fluid, or tissue homogenates [1]. Its near‑identical physicochemical properties to pindolol allow researchers to establish extraction efficiency and matrix effect profiles in complex sample types, thereby accelerating method transfer and reducing the risk of method failure during validation [2].

Pindolol API & Dosage Form Quality Control

Pindolol‑d7 can be used as an internal standard for quantifying pindolol content and related substances in API and drug products, ensuring compliance with pharmacopeial specifications [1]. Its use improves the accuracy and precision of impurity profiling and stability‑indicating assays, supporting pharmaceutical development, manufacturing, and quality control operations [2].

Application
Selection Property
Validation Focus
Pindolol PK & bioequivalence studies
Bioanalytical validation review
Method precision and accuracy for research matrices
Research PK monitoring & toxicology
Matrix-effect control
Selectivity assessment in human plasma research samples
Novel matrix method validation
Method-transfer context
Establishment of extraction efficiency and matrix factor profiles
API & dosage form quality control
ISTD benchmarking
Impurity profiling and stability-indicating assay support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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